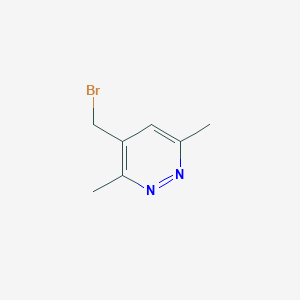

4-(Bromomethyl)-3,6-dimethylpyridazine

Description

Fundamental Significance of Pyridazine (B1198779) Core Structures in Organic Synthesis and Medicinal Chemistry Scaffolds

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement of nitrogen atoms imparts unique physicochemical properties to the pyridazine core, making it an attractive scaffold in drug discovery. nih.gov Pyridazine-containing compounds exhibit a wide range of biological activities and have been developed for various therapeutic applications. scirp.org

The presence of the two nitrogen atoms in the pyridazine ring allows for hydrogen bonding and dipole-dipole interactions, which can be crucial for binding to biological targets. blumberginstitute.org Furthermore, the pyridazine scaffold can be readily functionalized at different positions, enabling the synthesis of diverse libraries of compounds for biological screening. scirp.org The inherent polarity of the pyridazine ring can also contribute to favorable pharmacokinetic properties, such as improved solubility and reduced interaction with metabolic enzymes like cytochrome P450. nih.gov

Several approved drugs contain the pyridazine moiety, highlighting its importance in medicinal chemistry. These include minaprine, an antidepressant, and relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist. nih.gov The versatility of the pyridazine scaffold is further demonstrated by its use in the development of inhibitors for various enzymes, including protein kinases and monoamine oxidase. nih.govscirp.org Recent research has also focused on the potential of pyridazine derivatives as anticancer agents, targeting various biological processes involved in cancer progression. nih.gov

Elucidation of the Bromomethyl Functionality as a Versatile Synthetic Handle

The bromomethyl group (-CH2Br) is a highly reactive functional group that serves as a versatile handle in organic synthesis. ontosight.ai The bromine atom is a good leaving group, making the carbon atom of the bromomethyl group susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups through substitution reactions. youtube.com

In the context of 4-(bromomethyl)-3,6-dimethylpyridazine, the bromomethyl group provides a key site for chemical modification. It can readily react with various nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility enables the synthesis of a diverse array of pyridazine derivatives with different substituents at the 4-position.

The reactivity of the bromomethyl group is a cornerstone of its utility in constructing complex molecular architectures. This functional group is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai The ability to easily displace the bromine atom allows for the strategic connection of the pyridazine core to other molecular fragments, facilitating the exploration of structure-activity relationships in drug design.

Current Research Trajectories and Gaps for Bromomethyl-Substituted Pyridazines

Current research involving bromomethyl-substituted pyridazines is largely focused on their application as intermediates in the synthesis of biologically active compounds. The reactivity of the bromomethyl group is exploited to create libraries of pyridazine derivatives for screening against various therapeutic targets.

While the synthetic utility of bromomethylpyridazines is well-established, there are still areas that warrant further investigation. A significant portion of the existing research focuses on the synthesis and biological evaluation of specific derivatives, with less emphasis on a systematic exploration of the reactivity of the bromomethyl group in different chemical environments. A deeper understanding of the factors influencing the reactivity and selectivity of reactions involving the bromomethyl group on the pyridazine core could lead to the development of more efficient and novel synthetic methodologies.

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

4-(bromomethyl)-3,6-dimethylpyridazine |

InChI |

InChI=1S/C7H9BrN2/c1-5-3-7(4-8)6(2)10-9-5/h3H,4H2,1-2H3 |

InChI Key |

LVMXTLGFXMXWHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=N1)C)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromomethyl 3,6 Dimethylpyridazine and Analogous Structures

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom onto a pre-existing methyl group of a pyridazine (B1198779) derivative. This is a common strategy due to the availability of the starting materials.

Side-Chain Radical Bromination via N-Bromosuccinimide (NBS) and Radical Initiators

A primary method for the synthesis of 4-(bromomethyl)-3,6-dimethylpyridazine is through the side-chain radical bromination of 3,4,6-trimethylpyridazine. This reaction, often referred to as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions with light irradiation to facilitate radical initiation. wikipedia.org

The mechanism proceeds through a free-radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from one of the methyl groups of the pyridazine ring, forming a more stable benzylic-type radical. This radical then reacts with another molecule of NBS to yield the brominated product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comnumberanalytics.com The regioselectivity of this reaction is crucial, as bromination can potentially occur at any of the methyl groups. The electronic and steric environment of the methyl groups on the pyridazine ring influences the site of bromination.

| Reagent/Condition | Role | Typical Example |

| N-Bromosuccinimide (NBS) | Brominating agent | Provides a low concentration of Br₂ |

| Radical Initiator (AIBN) | Initiates the radical chain reaction | Decomposes upon heating to form radicals |

| Solvent (CCl₄) | Reaction medium | Non-polar, facilitates radical reactions |

| Light/Heat | Energy source | Promotes the homolytic cleavage of the initiator |

While this method is widely applicable for benzylic and allylic brominations, the reaction conditions must be carefully controlled to prevent competing reactions, such as addition of bromine to any double bonds. masterorganicchemistry.com In some cases, microwave-assisted NBS radical bromination has been shown to be superior to conventional heating methods, offering faster reaction times and higher yields. researchgate.net

Substitution of Hydroxyl Groups with Bromine Using Hydrobromic Acid (HBr) on Hydroxymethyl Precursors

An alternative direct approach involves the substitution of a hydroxyl group in a hydroxymethyl precursor, such as (3,6-dimethylpyridazin-4-yl)methanol, with bromine. This transformation is typically achieved by treatment with a strong brominating acid like hydrobromic acid (HBr). libretexts.org The reaction proceeds via protonation of the hydroxyl group by HBr, which converts it into a good leaving group (water). libretexts.orgchemistrysteps.com Subsequently, the bromide ion acts as a nucleophile and displaces the water molecule in an S(_N)1 or S(_N)2 reaction, depending on the structure of the alcohol and the reaction conditions. chemistrysteps.com For primary alcohols, such as a hydroxymethyl group attached to the pyridazine ring, the reaction generally proceeds through an S(_N)2 mechanism. chadsprep.com

The synthesis of the necessary hydroxymethyl precursor can be accomplished through various methods, including the reduction of a corresponding carboxylic acid or aldehyde, or through hydroxymethylation of the pyridazine ring. researchgate.net

| Reagent | Role | Mechanism |

| Hydrobromic Acid (HBr) | Brominating agent and acid catalyst | Protonates the hydroxyl group, provides bromide nucleophile |

| Phosphorus Tribromide (PBr₃) | Alternative brominating agent | Converts alcohol to a good leaving group |

| Thionyl Chloride (SOCl₂) | For chlorination, analogous reaction | Converts alcohol to a good leaving group |

Other reagents like phosphorus tribromide (PBr₃) can also be used for this transformation and are often preferred for primary and secondary alcohols to avoid the harsh acidic conditions of concentrated HBr. libretexts.org

Construction of the Pyridazine Ring System Incorporating Bromomethyl Functionality

Instead of modifying a pre-existing pyridazine, the ring can be constructed from acyclic precursors that already contain the necessary bromomethyl group.

Cyclocondensation Reactions Utilizing Bromine-Containing Building Blocks

The synthesis of the pyridazine ring is often achieved through the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. chemicalbook.com To synthesize this compound via this route, a bromine-containing 1,4-dicarbonyl compound would be required as a starting material. The regiochemistry of the cyclocondensation is a critical factor in determining the final substitution pattern on the pyridazine ring. nih.govnih.govbeilstein-journals.org The choice of reactants and reaction conditions can influence which nitrogen atom of the hydrazine molecule attacks which carbonyl group, thus dictating the position of the substituents.

While conceptually straightforward, this approach can be limited by the availability and stability of the required bromine-containing precursors.

Strategic Functionalization of Pre-formed Pyridazine Rings

A more common and versatile approach involves the strategic functionalization of a pre-formed pyridazine ring. This can be achieved through a multi-step synthesis. For example, 3,6-dimethylpyridazine (B183211) can be synthesized by the reaction of 2,5-hexanedione (B30556) with hydrazine. chemicalbook.com Subsequent functionalization at the 4-position can then be carried out. This could involve chlorination followed by nucleophilic substitution, or other electrophilic substitution reactions. google.com

Another strategy involves starting with a more functionalized pyridazine, such as 3,6-dichloropyridazine (B152260), and sequentially introducing the desired substituents. For instance, a methyl group could be introduced via a cross-coupling reaction, followed by the introduction of the bromomethyl group through a series of functional group transformations. google.com

Optimization of Reaction Conditions for Enhanced Chemical Yield and Regioselectivity

The optimization of reaction conditions is paramount for maximizing the yield of the desired product and ensuring high regioselectivity, particularly in direct bromination and ring functionalization reactions. researchgate.net

For the NBS bromination of 3,4,6-trimethylpyridazine, key parameters to optimize include the molar ratio of NBS to the substrate, the concentration of the radical initiator, the choice of solvent, the reaction temperature, and the irradiation time. An excess of NBS can lead to the formation of di- or tri-brominated products, while insufficient initiator may result in a slow or incomplete reaction. The solvent can also play a significant role; for instance, using acetonitrile (B52724) instead of carbon tetrachloride with NBS can favor ionic ring bromination over radical side-chain bromination in some aromatic systems. mdma.ch

In the case of hydroxyl group substitution with HBr, the concentration of the acid, the reaction temperature, and the reaction time are crucial. Higher temperatures and longer reaction times can promote side reactions, including elimination and rearrangement, especially with secondary and tertiary alcohols. libretexts.org

For cyclocondensation reactions, the choice of solvent, catalyst (acidic or basic), and temperature can greatly influence the reaction rate and the regioselectivity of the ring closure. nih.govnih.govbeilstein-journals.org Similarly, in the functionalization of pre-formed pyridazine rings, the reaction conditions for each step, such as cross-coupling or nucleophilic substitution, must be carefully controlled to achieve the desired outcome.

| Reaction Type | Key Parameters for Optimization | Potential Issues |

| NBS Bromination | Molar ratio of NBS, initiator concentration, solvent, temperature, light exposure | Over-bromination, competing ring bromination |

| Hydroxyl Substitution | Acid concentration, temperature, reaction time | Rearrangement products, elimination byproducts |

| Cyclocondensation | Solvent, catalyst, temperature, nature of precursors | Poor regioselectivity, low yields |

| Ring Functionalization | Catalyst, ligands (for cross-coupling), temperature, reaction time | Incomplete conversion, side reactions at other positions |

Influence of Solvent Systems and Their Polarities

The selection of an appropriate solvent is critical in the radical bromination of methyl-substituted pyridazines, as it can significantly influence the reaction rate, yield, and the regioselectivity of the bromination. Historically, non-polar solvents, particularly carbon tetrachloride (CCl₄), have been the standard for Wohl-Ziegler brominations. wikipedia.org The low polarity of CCl₄ minimizes competing ionic side reactions and its inertness under radical conditions makes it a suitable medium. However, due to its toxicity and environmental concerns, there has been a considerable effort to identify safer and more effective alternatives. koreascience.krresearchgate.net

Research into the benzylic bromination of analogous structures, such as substituted toluenes, provides valuable insights into the role of the solvent. A comparative study on the bromination of methoxyimino-o-tolyl-acetic acid methyl ester with NBS revealed that the choice of solvent has a profound impact on the reaction's efficiency. koreascience.krresearchgate.net While the reaction in carbon tetrachloride provided the desired product in a 79% yield after 12 hours, switching to 1,2-dichlorobenzene (B45396) resulted in a significant improvement, affording a 92% yield in just 8 hours. koreascience.krresearchgate.net This suggests that solvents with slightly higher polarity and boiling points can enhance the reaction rate and yield.

Other solvents have also been investigated, with varying degrees of success. For instance, acetonitrile, a polar aprotic solvent, has been shown to be a viable alternative to CCl₄ in many NBS brominations. organic-chemistry.org However, in the aforementioned comparative study, acetonitrile led to a lower yield of 55%. koreascience.krresearchgate.net Benzene and cyclohexane, both non-polar solvents, also resulted in lower yields of 65% and 41%, respectively. koreascience.krresearchgate.net These findings indicate that an optimal solvent system for the bromination of methylpyridazines likely involves a non-polar or moderately polar solvent that can facilitate the radical chain reaction while minimizing unwanted side reactions.

The polarity of the solvent can also dictate the position of bromination. In some heterocyclic systems, the use of polar solvents like dimethylformamide (DMF) with NBS can favor electrophilic substitution on the aromatic ring rather than free radical substitution on the alkyl side chain. Therefore, for the specific synthesis of this compound, non-polar to moderately polar solvents are generally preferred to ensure selective bromination of the methyl group.

| Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1,2-Dichlorobenzene | 9.9 | 8 | 92 |

| Carbon Tetrachloride | 2.2 | 12 | 79 |

| Benzene | 2.3 | 8 | 65 |

| Acetonitrile | 37.5 | 8 | 55 |

| Cyclohexane | 2.0 | 8 | 41 |

Temperature and Pressure Regimen for Reaction Efficiency

Temperature is a crucial parameter in radical bromination reactions as it affects the rate of radical initiation, propagation, and termination steps. The synthesis of this compound via the Wohl-Ziegler reaction typically requires thermal or photochemical initiation to generate the bromine radicals necessary to start the chain reaction. wikipedia.orgwikipedia.org The reaction is often carried out at the reflux temperature of the chosen solvent to ensure a sufficient rate of radical formation. wikipedia.org For instance, when using carbon tetrachloride (boiling point: 77°C) or 1,2-dichlorobenzene (boiling point: 180°C), the reaction is conducted at these respective temperatures.

More specific studies on analogous benzylic brominations have demonstrated the effect of temperature on reaction outcomes. In a study investigating the bromination of methoxyimino-o-tolyl-acetic acid methyl ester, the reactions were conducted at 60°C and 80°C in a sealed vessel. koreascience.krresearchgate.net At 80°C in 1,2-dichlorobenzene, a high yield of 92% was achieved in 8 hours, indicating that this temperature is effective for this transformation. koreascience.krresearchgate.net Lowering the temperature would generally be expected to decrease the reaction rate, while excessively high temperatures could lead to undesired side reactions and decomposition of the starting material or product. The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining high selectivity and yield.

The influence of pressure on the efficiency of radical bromination of methylpyridazines has not been extensively studied in the scientific literature. These reactions are typically performed at atmospheric pressure, and there is no indication that the application of high pressure is necessary or beneficial for this type of transformation. The radical chain mechanism of the Wohl-Ziegler reaction does not involve significant changes in molar volume, which would be a prerequisite for pressure to have a substantial effect on the reaction equilibrium or rate. Therefore, it can be inferred that atmospheric pressure is the standard and likely optimal pressure regimen for these reactions.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1,2-Dichlorobenzene | 80 | 8 | 92 |

| Various Solvents | 60 | 8 | 41-70 |

| Carbon Tetrachloride | Reflux (~77) | 12 | 79 |

Application of Catalytic Systems in Bromination Reactions

Catalytic systems are essential for initiating and sustaining the radical chain reaction required for the bromination of the methyl group in 3,6-dimethylpyridazine. The most common catalysts for the Wohl-Ziegler reaction are radical initiators, which decompose upon heating or irradiation to generate free radicals. wikipedia.orgwikipedia.org These initiators facilitate the homolytic cleavage of the bromine source, which is the rate-determining initiation step of the reaction.

Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most frequently used radical initiators for these reactions. wikipedia.orgkoreascience.krresearchgate.net AIBN is often preferred due to its predictable decomposition rate and its tendency not to participate in side reactions other than initiation. BPO can also be effective, but its peroxide structure can sometimes lead to undesired oxidative side reactions. The amount of initiator used is typically catalytic, in the range of 1-10 mol% relative to the substrate.

In addition to thermal initiators, photochemical methods can be employed to initiate the bromination. Irradiation of the reaction mixture with UV light or even a standard light bulb can provide the energy required to cleave the bromine source and generate the initial bromine radicals. researchgate.net This method can sometimes be performed at lower temperatures than thermally initiated reactions, which can be advantageous for sensitive substrates.

More recently, photocatalysis has emerged as a powerful tool for radical reactions. While not yet widely reported for the specific synthesis of this compound, visible-light photoredox catalysis has been successfully applied to the bromination of other aromatic and heterocyclic compounds. researchgate.net These systems typically employ a photocatalyst, such as an iridium or ruthenium complex, or an organic dye, which becomes excited upon absorption of visible light and can then initiate the radical process through an electron transfer mechanism. This approach offers the benefits of mild reaction conditions and high selectivity.

While transition metal catalysis is extensively used for the functionalization of pyridazine rings through cross-coupling reactions, its application in the specific context of benzylic bromination of methylpyridazines is less common. However, research into the nickel-catalyzed benzylic allylation of electron-deficient heterocycles, including pyridazines, suggests the potential for developing transition-metal-based catalytic systems for other types of benzylic functionalization. nih.gov These methods often rely on the coordination of the metal to the nitrogen atom of the heterocycle to direct the reaction to a specific position.

| Catalytic System | Typical Reagents | Initiation Method | Key Features |

|---|---|---|---|

| Thermal Radical Initiation | AIBN, Benzoyl Peroxide | Heating (Reflux) | Most common method, predictable initiation rate. |

| Photochemical Initiation | UV light, Visible light | Irradiation | Can be performed at lower temperatures. |

| Visible-Light Photocatalysis | Ru or Ir complexes, Organic dyes | Visible Light Irradiation | Mild reaction conditions, high selectivity. |

Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl 3,6 Dimethylpyridazine

Nucleophilic Substitution Reactions at the Bromomethyl Position

The carbon-bromine bond in the bromomethyl group of 4-(bromomethyl)-3,6-dimethylpyridazine is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is characteristic of benzylic-type halides, where the adjacent pyridazine (B1198779) ring can stabilize the transition state of the substitution reaction.

Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, hydrazines)

Nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the bromide ion from this compound to form the corresponding substituted aminomethyl-pyridazines. The reaction typically proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methylene carbon, leading to the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond.

The initial product of the reaction between an amine and this compound is a secondary or tertiary amine, respectively. If the reacting amine is primary or secondary, the resulting product still contains a lone pair on the nitrogen and can potentially react further with another molecule of the starting bromide, leading to the formation of tertiary amines and ultimately quaternary ammonium (B1175870) salts. To favor the formation of the primary substitution product, a large excess of the amine nucleophile is often employed.

Hydrazine (B178648) and its derivatives also serve as potent nitrogen nucleophiles. The reaction with hydrazine hydrate (B1144303) can lead to the formation of (3,6-dimethylpyridazin-4-yl)methanamine derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, reactions of halogenated heterocycles with hydrazine can sometimes lead to ring transformations or the formation of fused heterocyclic systems, depending on the reaction conditions and the presence of other functional groups on the heterocyclic ring.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles This table is illustrative of typical reactions based on established chemical principles.

| Nucleophile | Product Structure | Product Name | Reaction Conditions |

| Ammonia (excess) | (3,6-Dimethylpyridazin-4-yl)methanamine | Solvent (e.g., Ethanol), RT to reflux | |

| Diethylamine | N-((3,6-Dimethylpyridazin-4-yl)methyl)-N-ethylethanamine | Aprotic solvent (e.g., ACN, DMF), Base (e.g., K₂CO₃) | |

| Hydrazine Hydrate | (3,6-Dimethylpyridazin-4-yl)methylhydrazine | Ethanol, Reflux |

Reactions with Oxygen- and Sulfur-Containing Nucleophiles (e.g., alkoxides, thiols)

Oxygen nucleophiles, such as alkoxides and phenoxides, react with this compound to yield the corresponding ethers. These reactions are typically carried out under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. The Williamson ether synthesis is a classic example of this type of transformation.

Similarly, sulfur-containing nucleophiles, which are generally more nucleophilic than their oxygen counterparts, react efficiently to form thioethers. Thiols can be converted to their more reactive thiolate anions using a suitable base, which then readily displace the bromide. These reactions are valuable for introducing sulfur-containing functional groups into molecules. The bromomethylation of thiols is a well-established method for creating bromomethyl sulfides, which are themselves useful synthetic building blocks. nih.gov

Table 2: Representative Nucleophilic Substitution Reactions with O/S Nucleophiles This table is illustrative of typical reactions based on established chemical principles.

| Nucleophile | Product Structure | Product Name | Reaction Conditions |

| Sodium Methoxide | 4-(Methoxymethyl)-3,6-dimethylpyridazine | Methanol, RT | |

| Sodium Ethanethiolate | 4-((Ethylthio)methyl)-3,6-dimethylpyridazine | Ethanol or DMF, RT | |

| Sodium Phenoxide | 3,6-Dimethyl-4-(phenoxymethyl)pyridazine | Aprotic solvent (e.g., DMF), Heat |

Formation of Pyridazinium Quaternary Salts and Related Derivatives

The reaction of this compound with tertiary amines or other nitrogen-containing heterocycles (acting as nucleophiles) leads to the formation of quaternary ammonium salts. This type of reaction is known as the Menshutkin reaction. The product is an ionic salt where the nitrogen atom of the attacking nucleophile becomes quaternized and positively charged, with the bromide ion acting as the counter-anion.

For example, reaction with a tertiary amine like triethylamine (B128534) would yield N,N,N-triethyl-1-((3,6-dimethylpyridazin-4-yl)methyl)ammonium bromide. Similarly, reaction with pyridine (B92270) would form a pyridinium (B92312) salt. These quaternary salts are often crystalline solids and have found applications in various fields due to their ionic nature. The synthesis of such salts can be carried out in solvents like acetone (B3395972) or acetonitrile (B52724), sometimes with heating to accelerate the reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-Br bond in this compound can also participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions significantly expand the synthetic utility of this compound beyond classical nucleophilic substitutions.

Suzuki-Miyaura Coupling for C-C Bond Formation

While the Suzuki-Miyaura reaction traditionally couples an organoboron compound with an organic halide at an sp²-hybridized carbon, modifications of this reaction allow for the coupling of sp³-hybridized carbons, such as the one in a bromomethyl group. This reaction facilitates the formation of a new C-C bond by coupling the bromomethyl moiety with various aryl or vinyl boronic acids or esters.

The catalytic cycle typically involves a palladium(0) catalyst. The key steps are the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent (activated by a base), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The Suzuki-Miyaura coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups. For pyridazine derivatives, palladium-catalyzed cross-coupling reactions are advantageous due to the electron-deficient nature of the ring, which can facilitate the initial oxidative addition step. openochem.org

Table 3: Illustrative Suzuki-Miyaura Coupling Reaction Based on general principles for coupling of benzylic-type bromides.

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 3,6-Dimethyl-4-benzylpyridazine |

| Thiophene-2-boronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME | 3,6-Dimethyl-4-((thiophen-2-yl)methyl)pyridazine |

Other Cross-Coupling Methodologies (e.g., Negishi, Stille)

Beyond the Suzuki reaction, other palladium- or nickel-catalyzed cross-coupling methods can be employed to functionalize this compound.

The Negishi coupling involves the reaction of an organic halide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is particularly powerful as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org An organozinc reagent, such as an arylzinc or alkylzinc halide, would react with this compound in the presence of a palladium or nickel catalyst to form a C-C bond. Negishi couplings are known for their high functional group tolerance. orgsyn.org

The Stille coupling utilizes an organotin (stannane) reagent as the coupling partner for the organic halide. organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium and is compatible with a wide array of functional groups, including esters, amines, and ketones. openochem.orgthermofisher.com A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The reaction of an organostannane, like tributyl(phenyl)stannane, with this compound would yield the corresponding cross-coupled product.

Both Negishi and Stille reactions follow a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation (with zinc or tin, respectively), and reductive elimination. The choice of methodology often depends on the availability of starting materials, functional group compatibility, and tolerance for specific reagents (e.g., toxicity of tin).

Redox Transformations of the Bromomethyl Group

Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives

The oxidation of benzylic and related alkyl halides is a fundamental transformation in organic synthesis. Typically, reagents such as dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation, or stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid, are employed to convert a bromomethyl group to an aldehyde or a carboxylic acid, respectively. While the synthesis of related pyridazine-4-carbaldehydes and pyridazine-4-carboxylic acids has been documented, the specific conditions and mechanistic details for the oxidation of this compound are not described in the reviewed literature. No data tables of reaction conditions, yields, or spectroscopic analysis for these specific transformations could be compiled.

Reductive Debromination Strategies

Reductive dehalogenation is a common method for removing a halogen atom and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, the use of metal hydrides, or dissolving metal reductions. For benzylic bromides, these reactions often proceed efficiently. However, no studies were found that specifically applied these strategies to this compound. Consequently, there is no available data on preferred reagents, reaction efficiencies, or potential side products for the reductive debromination of this compound.

Elucidation of Reaction Mechanisms

A comprehensive understanding of a compound's reactivity relies on the detailed study of its reaction mechanisms, including the energetics of the reaction pathways and the identification of transient species.

Detailed Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies, which measure the rates of reactions, and thermodynamic studies, which determine the energy changes involved, are crucial for fully characterizing a reaction mechanism. Such studies would provide insight into the transition states and the relative stability of intermediates and products for reactions involving this compound. The current body of scientific literature lacks any published kinetic or thermodynamic data for the reactions of this specific pyridazine derivative.

Identification and Characterization of Reaction Intermediates

The bromomethyl group in this compound suggests the potential for reactions proceeding through either radical or ionic intermediates, such as a pyridazinylmethyl radical or a pyridazinylmethyl carbocation. The stability and subsequent reactivity of these intermediates would be influenced by the electronic properties of the dimethylpyridazine ring. Spectroscopic techniques like NMR, EPR, and mass spectrometry are typically used to detect and characterize such transient species. Regrettably, no research dedicated to the identification and characterization of reaction intermediates in the transformations of this compound has been found.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For 4-(bromomethyl)-3,6-dimethylpyridazine (C₈H₉BrN₂), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine would be readily identifiable by its characteristic isotopic pattern (approximately equal intensities for the M and M+2 peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass [M+H]⁺ |

|---|---|

| C₈H₁₀⁷⁹BrN₂⁺ | 213.0022 |

The confirmation of this precise mass would provide strong evidence for the elemental composition of this compound.

Table of Compounds

| Compound Name |

|---|

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a critical tool for confirming molecular weight and deducing the structure of a compound by analyzing its fragmentation patterns upon ionization. In the absence of a published experimental mass spectrum for this compound, a theoretical fragmentation pattern can be proposed based on the chemical structure and known fragmentation behaviors of related heterocyclic and halogenated compounds.

Under typical electron ionization (EI) conditions, the molecule would first form a molecular ion [M]•+. The subsequent fragmentation would likely proceed through several key pathways:

Loss of Bromine Radical: The C-Br bond is relatively weak and prone to cleavage, leading to the formation of a prominent [M-Br]+ fragment.

Benzylic-type Cleavage: Cleavage of the bond between the pyridazine (B1198779) ring and the bromomethyl group would result in the loss of a •CH2Br radical, generating a resonance-stabilized pyridazinyl cation.

Loss of HBr: Elimination of a hydrogen bromide molecule is another possible pathway.

Ring Fragmentation: The pyridazine ring itself can undergo cleavage, leading to smaller charged fragments characteristic of the diazine core.

These predicted fragmentation pathways allow for the structural confirmation of the molecule by matching the observed mass-to-charge (m/z) ratios of fragment ions to the theoretical masses of the proposed structures.

| Proposed Fragment Ion | Formula | Mass-to-Charge Ratio (m/z) | Proposed Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]•+ | [C8H9BrN2]•+ | 212/214 | Ionization of the parent molecule (showing isotopic pattern for Br) |

| [M-Br]+ | [C8H9N2]+ | 133 | Loss of a bromine radical (•Br) |

| [M-CH2Br]+ | [C7H7N2]+ | 119 | Loss of a bromomethyl radical (•CH2Br) |

| [M-HBr]•+ | [C8H8N2]•+ | 132 | Loss of a neutral hydrogen bromide molecule |

Predicted Collision Cross Section (CCS) for Gas-Phase Structure Prediction

Ion mobility-mass spectrometry (IM-MS) provides information about the size, shape, and charge of an ion in the gas phase, quantified as a collision cross section (CCS) value. While experimental CCS data for this compound are not available, predictive models based on machine learning and other computational methods are increasingly used to estimate these values. mdpi.comdntb.gov.ua These predictions are valuable for increasing the confidence in compound identification, especially for novel or uncharacterized substances. kcl.ac.uk

Prediction algorithms typically use molecular descriptors derived from the 2D or 3D structure of the compound to calculate the theoretical CCS value for various adducts, such as protonated molecules ([M+H]+), sodium adducts ([M+Na]+), or others. nih.gov This predicted CCS value can then be compared to experimental data to support or refute a potential identification. The accuracy of these predictions generally falls within a few percent relative error, providing a robust analytical parameter. kcl.ac.uk

| Adduct Type | Predicted CCS (Ų) | Ion m/z |

|---|---|---|

| [M+H]+ | Data not available | 213/215 |

| [M+Na]+ | Data not available | 235/237 |

| [M+K]+ | Data not available | 251/253 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. Although an experimental spectrum for this compound is not documented in the searched literature, the expected characteristic absorption bands can be predicted based on its structure.

The key functional groups include the pyridazine ring, the aliphatic C-H bonds of the methyl and bromomethyl groups, and the C-Br bond. Studies on various pyridazine derivatives confirm the presence of characteristic peaks for the heterocyclic ring system. liberty.edunih.govekb.eg

C-H Stretching: Aromatic C-H stretching vibrations from the pyridazine ring are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and bromomethyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring are anticipated in the 1400-1650 cm⁻¹ range. liberty.edu

C-H Bending: Bending vibrations for the methyl groups (CH₃) would likely appear around 1375 cm⁻¹ and 1450 cm⁻¹.

C-Br Stretching: The carbon-bromine bond stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 500 and 680 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (pyridazine) | Stretching | 3000 - 3100 |

| Aliphatic C-H (methyl, bromomethyl) | Stretching | 2850 - 3000 |

| C=N / C=C (pyridazine ring) | Stretching | 1400 - 1650 |

| Aliphatic C-H (methyl) | Bending | 1375 - 1450 |

| C-Br (bromomethyl) | Stretching | 500 - 680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring in this compound acts as the primary chromophore. Based on studies of pyridazine and its derivatives, two main types of electronic transitions are expected: π → π* and n → π* transitions. acs.orgnist.gov

The π → π* transitions are typically of high intensity and occur at shorter wavelengths, corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which involve the excitation of non-bonding electrons (from the nitrogen lone pairs) to antibonding π* orbitals, are of lower intensity and occur at longer wavelengths. Solvent polarity can influence the position of these absorption bands, a phenomenon known as solvatochromism. acs.org

Information regarding the luminescence (fluorescence or phosphorescence) properties of this compound is not available in the surveyed literature. Characterization of these properties would require experimental analysis to determine emission wavelengths, quantum yields, and excited-state lifetimes.

| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~240 - 280 | High |

| n → π | ~320 - 360 | Low |

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography is the benchmark technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, thereby establishing the molecule's absolute configuration and conformation in the solid state.

A literature search indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Were such a study to be conducted on a suitable single crystal, it would yield precise data on the molecule's solid-state architecture. This would include the planarity of the pyridazine ring, the orientation of the methyl and bromomethyl substituents relative to the ring, and the nature of any intermolecular interactions (e.g., hydrogen bonding, halogen bonding, or π–π stacking) that dictate the crystal packing. Such data is invaluable for understanding the material's physical properties and for computational modeling. nih.govmdpi.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering insights into their structure, reactivity, and spectroscopic signatures. However, dedicated DFT studies on 4-(Bromomethyl)-3,6-dimethylpyridazine are scarce.

Investigation of Electronic Structure and Charge Distribution

A detailed analysis of the electronic structure and charge distribution for this compound has not been specifically reported. Such a study would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity and electron-donating or -accepting capabilities. The distribution of electron density, influenced by the electronegative bromine and nitrogen atoms, would be crucial in determining the molecule's electrostatic potential and preferred sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, through DFT calculations is a standard practice for the characterization of novel compounds. These theoretical spectra can aid in the interpretation of experimental data. At present, there are no published computational studies that provide predicted spectroscopic data for this compound.

Modeling of Reaction Pathways and Transition States

Understanding the chemical reactivity of this compound would involve modeling its potential reaction pathways and identifying the associated transition states. This is particularly relevant for reactions involving the reactive bromomethyl group. Computational modeling could elucidate reaction mechanisms, activation energies, and the formation of intermediates. However, specific research detailing these aspects for this compound is not currently available.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular mechanics and molecular dynamics simulations are valuable tools for exploring the conformational landscape and intermolecular interactions of molecules. For this compound, these methods could provide insights into the rotational barriers of the bromomethyl group and how the molecule interacts with solvents or other molecules. Such simulations are instrumental in understanding the physical properties and behavior of the compound in various environments. To date, no specific studies employing these techniques for the conformational analysis or investigation of intermolecular interactions of this compound have been found in the surveyed literature.

Synthetic Applications of 4 Bromomethyl 3,6 Dimethylpyridazine As a Chemical Building Block

Precursor for Diverse Pyridazine (B1198779) and Fused Heterocyclic Derivatives

The inherent reactivity of the bromomethyl group makes 4-(bromomethyl)-3,6-dimethylpyridazine an excellent starting material for synthesizing a variety of substituted and fused pyridazine derivatives. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce the dimethylpyridazine moiety into new molecular frameworks.

Pyridazinone scaffolds are present in numerous compounds with significant biological activities. nih.govnih.gov The synthesis of substituted pyridazinones can be achieved through various routes, often involving the cyclization of appropriate precursors. researchgate.net this compound serves as a key reagent for introducing an alkyl substituent onto the pyridazine ring or a precursor molecule.

For instance, the bromomethyl group can be used to alkylate nucleophiles such as enamines or carbanions. The resulting intermediate, now bearing the dimethylpyridazine-methyl group, can undergo subsequent cyclization and oxidation steps to form a pyridazinone ring. A general strategy involves the reaction of a β-keto ester with a hydrazine (B178648) derivative, followed by modifications. The bromomethyl group on the pyridazine can be converted into other functional groups that facilitate the formation of the pyridazinone core. While direct synthesis from this compound is specific, related structures like 3,6-dichloropyridazine (B152260) are commonly used to react with nucleophiles, followed by hydrolysis to yield pyridazinones. nih.gov This highlights the utility of functionalized pyridazines in building the pyridazinone core structure.

The construction of fused heterocyclic systems is a major area of organic synthesis, and this compound is a valuable precursor for creating bicyclic structures containing the pyridazine ring.

Pyrrolo[1,2-b]pyridazine (B13699388) Systems: One of the most facile methods for synthesizing the pyrrolo[1,2-b]pyridazine scaffold is through 1,3-dipolar cycloaddition reactions involving pyridazinium N-ylides. researchgate.net The synthesis of the necessary pyridazinium salt intermediate is typically the first step. The reactive bromomethyl group in this compound makes it an ideal reagent for the N-alkylation of another pyridazine molecule. Subsequent deprotonation of the resulting pyridazinium salt with a base generates the corresponding N-ylide. This ylide can then react with various dipolarophiles, such as acetylenic or olefinic compounds, to construct the fused pyrrolo[1,2-b]pyridazine ring system. researchgate.netarkat-usa.org

Pyrimido[4,5-c]pyridazine Systems: The synthesis of pyrimido-pyridazine derivatives, which have shown potential as anticancer agents, often involves building the pyrimidine (B1678525) ring onto a pre-existing pyridazine core. nih.govresearchgate.net A common strategy involves using a functionalized pyridazine that contains amine or cyano groups at adjacent positions. This compound can be used as a starting material to synthesize these necessary precursors. For example, the bromomethyl group can be converted into a nitrile or an amine through nucleophilic substitution, which then allows for the construction of the fused pyrimidine ring via condensation reactions. researchgate.net

| Fused System | General Synthetic Method | Role of Bromomethyl Group |

| Pyrrolo[1,2-b]pyridazine | 1,3-Dipolar cycloaddition | Precursor for N-alkylation to form pyridazinium ylide intermediate researchgate.net |

| Pyrimido[4,5-c]pyridazine | Intramolecular cyclization | Can be converted to amine or cyano groups to build the fused ring researchgate.net |

| Thieno[2,3-c]pyridazine | Condensation reactions | Functional group interconversion to create precursors for cyclization researchgate.net |

Intermediate in the Synthesis of Complex Organic Architectures

Beyond its role as a precursor for other heterocycles, this compound serves as a crucial intermediate in multistep syntheses designed to build complex and functionally diverse organic molecules. libretexts.orgyoutube.com

Pyridazine-based ligands are of significant interest in coordination chemistry due to the ability of their adjacent nitrogen atoms to chelate metal ions, forming stable complexes. researchgate.netnih.gov Fused pyridazine systems can act as rigid multidentate ligands for constructing framework solids and coordination polymers. psu.edunih.gov

This compound is an excellent building block for synthesizing more elaborate ligand structures. The bromomethyl group provides a convenient handle for attaching the pyridazine core to other coordinating moieties via nucleophilic substitution. For example, reaction with amines, thiols, or alcohols on other heterocyclic rings (like pyridine (B92270) or thiazine) can produce multidentate ligands capable of forming complexes with transition metals such as platinum(II), palladium(II), copper(I), and silver(I). researchgate.netnih.gov These complexes are explored for applications in catalysis and materials science. psu.edumdpi.com

| Ligand Type | Synthetic Strategy | Metal Ions | Potential Application |

| Bidentate Ligands | Reaction with other N-heterocycles | Pt(II), Pd(II) | Anticancer agents nih.gov |

| Multidentate Ligands | Linking multiple pyridazine units | Cu(I), Ag(I) | [2x2] Grid-like metal complexes researchgate.net |

| Framework Connectors | Use in self-assembly | Cd(II) | Coordination polymers nih.gov |

The utility of a chemical building block is often demonstrated by its incorporation into lengthy, multistep syntheses of complex target molecules. mit.eduyoutube.com The dimethylpyridazine unit can be found in various biologically active compounds, and this compound provides a direct route for its inclusion. In a typical multistep synthesis, the bromomethyl group allows the pyridazine moiety to be coupled with another key fragment of the target molecule. This reaction is often a crucial carbon-carbon or carbon-heteroatom bond-forming step. The stability of the pyridazine ring allows it to be carried through multiple subsequent reaction steps without decomposition, making it a reliable intermediate for achieving molecular complexity. nih.gov

Derivatization for Specialized Research Probes and Reagents

Chemical derivatization is frequently employed to enhance the detectability of target compounds in analytical techniques like high-performance liquid chromatography (HPLC). researchgate.net Reagents with a reactive "handle" can be used to tag analytes with a fluorescent or electroactive group. Bromomethyl-containing compounds, such as 4-bromomethyl-7-methoxycoumarin, are well-established fluorescent labeling agents, particularly for carboxylic acids. nih.gov

Following this principle, this compound can be utilized as a derivatizing agent. The bromomethyl group reacts with functional groups like carboxylates, phenols, or thiols on a target analyte to form a stable ester or ether linkage. The pyridazine moiety then serves as the "tag." While the inherent fluorescence of the dimethylpyridazine ring may be modest, its derivatives can be detected with high sensitivity using mass spectrometry or electrochemical methods. This makes the compound a potential tool for creating specialized probes and reagents for bioanalytical and environmental analysis. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for Pyridazine-Bromomethyl Scaffolds

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For pyridazine-bromomethyl scaffolds, future research will likely concentrate on several innovative approaches:

Green Chemistry Approaches: The use of green chemistry tools, such as microwave-assisted synthesis and grinding techniques, has shown promise in the synthesis of pyridazine (B1198779) derivatives. rsc.org These methods can lead to shorter reaction times, higher yields, and reduced solvent usage. Future work will likely explore the application of these techniques to the synthesis of 4-(bromomethyl)-3,6-dimethylpyridazine, aiming to develop protocols that minimize environmental impact.

Metal-Free Catalysis: The development of metal-free synthetic routes is a significant goal in sustainable chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. Recent advancements in the metal-free, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines offer a promising avenue for the regioselective synthesis of pyridazine derivatives. acs.orgliberty.edu Adapting such methodologies to produce pyridazine scaffolds suitable for subsequent bromomethylation could provide a more sustainable and cost-effective alternative to traditional methods.

One-Pot Syntheses: One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. The development of one-pot procedures for the synthesis of pyridazine-bromomethyl scaffolds from readily available starting materials will be a key area of focus.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. While the application of biocatalysis to pyridazine synthesis is still in its early stages, future research may explore the use of enzymes for the key bond-forming reactions in the synthesis of this compound and its precursors.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced energy consumption, less solvent waste, faster reactions. | Application of microwave and mechanochemical methods to the synthesis of pyridazine-bromomethyl scaffolds. |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts, simpler purification. | Development of novel metal-free cycloaddition and cyclization reactions for pyridazine ring formation. |

| One-Pot Syntheses | Increased efficiency, reduced waste, lower operational costs. | Design of multi-step, one-pot sequences for the direct synthesis of functionalized pyridazines. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for key synthetic steps in pyridazine formation. |

Exploration of Unconventional Reactivity Modes of the Bromomethyl Group

The bromomethyl group is a versatile functional handle, typically participating in nucleophilic substitution and elimination reactions. However, future research is expected to delve into less conventional reactivity modes to access novel chemical space:

Radical Reactions: The benzylic-like nature of the bromomethyl group on the pyridazine ring makes it susceptible to radical reactions. Free-radical bromination is a well-established method for introducing bromine at benzylic positions. rsc.org Future studies could explore the controlled generation of a radical at the methylene (B1212753) bridge of this compound, enabling a range of C-C and C-heteroatom bond-forming reactions that are not accessible through traditional ionic pathways.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. ipb.pt The application of photoredox catalysis to reactions involving this compound could open up new avenues for its functionalization. For instance, photocatalytic methods could be employed for the coupling of the bromomethyl group with a variety of partners, including alkenes, alkynes, and arenes.

Transition-Metal Catalyzed Cross-Coupling Reactions: While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are commonly used to functionalize aryl halides, their application to bromomethyl groups is less common. Research into the development of novel transition-metal catalyzed cross-coupling reactions that directly utilize the C-Br bond of the bromomethyl group would significantly expand the synthetic utility of this compound. This could enable the direct introduction of a wide range of alkyl, aryl, and other functional groups.

| Reactivity Mode | Potential Transformations | Enabling Technology |

| Radical Chemistry | C-C and C-heteroatom bond formation, addition to multiple bonds. | Radical initiators (e.g., AIBN), photochemistry. |

| Photocatalysis | Cross-coupling reactions, atom transfer radical addition (ATRA). | Visible-light photoredox catalysts (e.g., iridium or ruthenium complexes, organic dyes). |

| Cross-Coupling | Direct C-C and C-X bond formation at the methyl group. | Novel transition-metal catalyst systems (e.g., palladium, nickel, copper). |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound into these platforms represents a significant future research direction.

Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics with chemical reactors, are revolutionizing the way chemical libraries are synthesized and reaction conditions are optimized. nih.govspectroscopyonline.com These systems can perform a large number of experiments in a short amount of time, accelerating the discovery of new reactions and the optimization of existing ones. ipb.pt The development of automated workflows for the synthesis of this compound and its derivatives would enable the rapid generation of compound libraries for screening in various applications.

| Technology | Key Advantages | Research and Development Focus |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability, and reproducibility. | Development of multi-step, telescoped flow syntheses; integration of in-line purification. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, rapid library synthesis, data-rich experimentation. | Design of modular and flexible automated systems for heterocyclic synthesis; integration of machine learning for reaction optimization. |

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for process optimization and control. The use of advanced in-situ spectroscopic techniques for the real-time monitoring of the synthesis of this compound is a promising area of future research.

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for real-time reaction monitoring. ipb.ptorientjchem.orgresearchgate.net Flow-NMR spectroscopy, in particular, allows for the continuous monitoring of reaction mixtures as they pass through the NMR spectrometer. rsc.org This technique can provide valuable information on the concentrations of reactants, intermediates, and products over time, enabling the determination of reaction kinetics and the identification of transient species.

In-situ Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that can provide real-time information about the changes in functional groups during a chemical reaction. These techniques are well-suited for process analytical technology (PAT) applications and can be readily integrated into both batch and flow reactors.

In-situ Fluorescence Spectroscopy: For reactions involving fluorescent species, in-situ fluorescence spectroscopy can be a highly sensitive method for real-time monitoring. The photochemical reaction of a pyridazine N-oxide derivative has been successfully tracked in real-time using this technique. rsc.org This approach could be explored for monitoring specific steps in the synthesis of this compound, provided that fluorescent intermediates or products are involved.

Real-Time HPLC-MS: High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a powerful analytical technique for separating and identifying reaction components. The development of automated systems for real-time HPLC-MS reaction monitoring allows for the unattended sampling, dilution, and analysis of reaction aliquots, providing detailed information on the progress of complex reactions. rsc.org

| Technique | Information Obtained | Application in Pyridazine Synthesis |

| In-situ NMR | Quantitative concentration data of reactants, intermediates, and products; structural information. | Kinetic studies of pyridazine ring formation and bromomethylation; identification of reaction byproducts. |

| In-situ FTIR/Raman | Real-time tracking of functional group transformations (e.g., C=O, C-Br). | Monitoring the progress of key reaction steps; endpoint determination. |

| In-situ Fluorescence | Highly sensitive detection of fluorescent species. | Monitoring reactions involving fluorescent intermediates or products. |

| Real-Time HPLC-MS | Separation and identification of all reaction components; quantitative analysis. | Detailed mechanistic studies; monitoring of complex reaction mixtures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.